5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
1-Hydroxyethyl-2’-deoxyadenosine is an organic compound with the chemical formula C12H17N5O4. It is a derivative of deoxyadenosine, where a hydroxyethyl group is attached to the adenine base. This compound is a white crystalline solid that is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxyethyl-2’-deoxyadenosine typically involves the modification of deoxyadenosine. One common method is the reaction of deoxyadenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N1 position of the adenine base .
Industrial Production Methods
Industrial production methods for 1-Hydroxyethyl-2’-deoxyadenosine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 1-carbonyl-2’-deoxyadenosine.
Reduction: Formation of deoxyadenosine.
Substitution: Formation of various substituted deoxyadenosine derivatives.
Scientific Research Applications
1-Hydroxyethyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA modification and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer treatment.
Industry: Utilized in the development of biochemical assays and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without the hydroxyethyl modification.
8-Vinyl-deoxyadenosine: A fluorescent analog of deoxyadenosine.
2-Hydroxy-2’-deoxyadenosine: Another modified deoxyadenosine with a hydroxy group at a different position
Uniqueness
1-Hydroxyethyl-2’-deoxyadenosine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance its interactions with DNA and proteins, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17N5O4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2 |
InChI Key |
CFZWOQIYPJCTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)CCO)CO)O |
Origin of Product |
United States |
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